molecular formula C16H14O2 B8390407 9H-Fluorene-9-methanol, acetate

9H-Fluorene-9-methanol, acetate

Cat. No. B8390407
M. Wt: 238.28 g/mol
InChI Key: PJSNQCAWMYREAY-UHFFFAOYSA-N
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Patent
US06162937

Procedure details

A 1000 mL flask was charged with 9-acetoxymethylfluorene (30.0 g, 126 mmol) and anhydrous petroleum ether (bp 35-60° C., 400 mL, Aldrich) and it was cooled to 5° C. Solid potassium tert-butoxide (16.0 g, 142 mmol, Aldrich) was added in one portion. After stirring for 6 hours, the mixture was poured into dilute HCl (200 mL, 0.1 N). Et2O was added (100 mL); the layers were separated and the product extracted into Et2O (2×100 mL). Combined organic portions were dried over anhydrous MgSO4 and the solvent was removed via rotary evaporation. The crude product dibenzofulvene was isolated as a yellow solid (21.3 g, 94% yield, >99% pure by GC). Further purification was accomplished by recrystallization from petroleum ether, to yield dibenzofulvene in the form of white needles (Tm 51.5-53° C.).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
C(O[CH2:5][CH:6]1[C:18]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[C:12]2[C:7]1=[CH:8][CH:9]=[CH:10][CH:11]=2)(=O)C.CC(C)([O-])C.[K+].Cl>CCOCC>[CH2:5]=[C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:13]2[C:18]1=[CH:17][CH:16]=[CH:15][CH:14]=2 |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12
Name
petroleum ether
Quantity
400 mL
Type
solvent
Smiles
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the product extracted into Et2O (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic portions were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed via rotary evaporation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C=C1C2=CC=CC=C2C3=CC=CC=C13
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.